molecular formula C7H16Cl2N2S B15299124 1-(Thietan-3-yl)piperazine dihydrochloride

1-(Thietan-3-yl)piperazine dihydrochloride

Cat. No.: B15299124
M. Wt: 231.19 g/mol
InChI Key: GJWJWTVVLDCCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thietan-3-yl)piperazine dihydrochloride is a piperazine derivative characterized by a thietane (a three-membered sulfur-containing heterocycle) substituent at the 3-position of the piperazine ring. This structural feature distinguishes it from other piperazine-based compounds and may confer unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors, ion channels, and enzymes .

Properties

Molecular Formula

C7H16Cl2N2S

Molecular Weight

231.19 g/mol

IUPAC Name

1-(thietan-3-yl)piperazine;dihydrochloride

InChI

InChI=1S/C7H14N2S.2ClH/c1-3-9(4-2-8-1)7-5-10-6-7;;/h7-8H,1-6H2;2*1H

InChI Key

GJWJWTVVLDCCIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CSC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. The thietan-3-yl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Comparisons

Key Structural Differences:

Compound Name Substituent on Piperazine Core Functional Groups Reference
1-(Thietan-3-yl)piperazine diHCl Thietan-3-yl Piperazine, thietane, dihydrochloride
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Aryl piperazine, methoxy groups
Buclizine dihydrochloride 4-tert-Butylphenyl and chlorophenyl Aryl piperazine, alkyl chains
1-(m-Chlorophenyl)piperazine m-Chlorophenyl Aryl piperazine, chloro substituent
1-(Adamantan-1-yl)piperazine diHCl Adamantane Bulky aliphatic substituent

Implications:

  • Thietane vs.
  • Lipophilicity: Adamantane and thietane substituents may increase lipophilicity compared to methoxybenzyl or chlorophenyl groups, affecting blood-brain barrier penetration .

Pharmacological Profiles

Compound Primary Activity Mechanism/Target Reference
1-(Thietan-3-yl)piperazine Under investigation (hypothetical) Potential CNS or anticancer targets
Trimetazidine diHCl Anti-ischemic Inhibits fatty acid oxidation, JAK-STAT modulation
Cetirizine diHCl Antihistamine H1 receptor antagonism
1-(m-CPP) 5-HT receptor agonist 5-HT1B/1C receptor activation
Piperazine diHCl Mutagenic precursor Forms N-nitroso compounds with nitrite

Key Findings:

  • Receptor Specificity: Aryl-substituted piperazines (e.g., 1-(m-CPP)) show affinity for serotonin receptors, while bulky substituents (e.g., adamantane) may target ion channels or enzymes .
  • Safety Profile: Piperazine dihydrochloride forms mutagenic N-nitroso compounds in vivo, suggesting structural modifications (e.g., thietane) might mitigate this risk .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Water Solubility
1-(Thietan-3-yl)piperazine 1.8 279.2 Moderate
Trimetazidine diHCl 2.1 339.3 High
1-(m-CPP) 2.5 211.7 Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.